Technical Monograph: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one
Technical Monograph: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one
This technical guide provides an in-depth analysis of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one (CAS 207233-94-1), a specialized synthetic intermediate.
CAS: 207233-94-1 Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol IUPAC Name: (E)-1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one
Executive Summary
1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is a functionalized
Its structural uniqueness lies in the ortho-methyl group, which introduces steric constraints and electronic effects that differentiate it from standard dimethoxy-chalcones, influencing regio-selectivity in cyclization reactions.
Chemical Synthesis & Production Strategy
The most robust synthetic route involves the Claisen-Schmidt Aldol Condensation of 4,5-dimethoxy-2-methylacetophenone with acetaldehyde. This method is preferred for its atom economy and scalability.
Retrosynthetic Analysis
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Target: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one[1][2]
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Disconnection: C2–C3 alkene bond formation.
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Precursors:
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Nucleophile: 4,5-Dimethoxy-2-methylacetophenone (Enolate form).
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Electrophile: Acetaldehyde.[3]
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Optimized Synthetic Protocol
Objective: Synthesis of 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one via base-catalyzed condensation.
Reagents:
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4,5-Dimethoxy-2-methylacetophenone (1.0 eq)
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Acetaldehyde (1.2 - 1.5 eq)
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Potassium Hydroxide (KOH) (10% aq. solution) or Sodium Methoxide (NaOMe)
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Solvent: Ethanol or Methanol (Anhydrous)
Step-by-Step Methodology:
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Enolate Formation: Charge a reaction vessel with 4,5-dimethoxy-2-methylacetophenone dissolved in ethanol. Cool to 0–5°C. Add the base (KOH or NaOMe) dropwise to generate the thermodynamic enolate.
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Condensation: Slowly add acetaldehyde (freshly distilled) to the mixture, maintaining the temperature below 10°C to prevent self-polymerization of acetaldehyde.
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Dehydration: Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours. The initial aldol adduct (
-hydroxy ketone) undergoes spontaneous dehydration (E1cB mechanism) to form the conjugated enone. -
Quenching: Neutralize the mixture with dilute HCl (1M) to pH 7.
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Isolation: Evaporate the solvent under reduced pressure. Extract the residue with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a pale yellow solid.
Critical Process Parameter (CPP): Control of acetaldehyde addition rate and temperature is vital. Excess heat promotes the polymerization of acetaldehyde (paraldehyde formation), reducing yield.
Reaction Pathways & Applications (Visualization)
The following diagram illustrates the synthesis and downstream transformations of the compound.
Caption: Synthetic pathway from precursors to CAS 207233-94-1 and its divergence into bioactive heterocycles and quinone analogs.
Key Applications in Drug Development
Precursor for Benzoquinone Mimetics (Idebenone Analogs)
The 4,5-dimethoxy-2-methylphenyl core is structurally homologous to the reduced form of Idebenone and Coenzyme Q10 .
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Mechanism: Oxidative demethylation or direct oxidation of the aromatic ring (using Cerium Ammonium Nitrate - CAN) can convert the phenyl ring into a 1,4-benzoquinone.
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Utility: This intermediate allows for the attachment of various side chains (via the enone tail) before oxidizing the core to the sensitive quinone, offering a strategic advantage in synthesizing novel mitochondrial protective agents.
Kinase Inhibitor Scaffolds (Pyrimidines)
The enone moiety is a classic "Michael acceptor" used to construct pyrimidine rings via reaction with guanidine or urea.
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Target: EGFR or VEGFR kinase domains often accommodate the 6,7-dimethoxyquinazoline motif. This intermediate provides a "2-methyl" variant, potentially altering binding affinity in the ATP-binding pocket by inducing a twist in the biaryl conformation.
Benzazepine Synthesis
Through Friedel-Crafts alkylation or Nazarov-type cyclization , the butenone chain can be cyclized back onto the aromatic ring (often requiring functionalization of the methyl group) to form polycyclic systems resembling Ivabradine intermediates, although the specific 2-methyl pattern suggests a unique structural analog.
Analytical Profile & Characterization
Researchers should verify the identity of CAS 207233-94-1 using the following spectral markers:
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR | Ar-CH₃ (Ortho to Carbonyl) | |
| 2x -OCH₃ (Methoxy groups) | ||
| =CH-CH₃ (Terminal methyl) | ||
| Vinyl protons (-CH=CH-) | ||
| IR | 1660 - 1670 cm⁻¹ | C=O[4] Stretch (Conjugated Ketone) |
| 1600 - 1620 cm⁻¹ | C=C Stretch (Alkene/Aromatic) | |
| Mass Spec | m/z 221.1 [M+H]⁺ | Protonated Molecular Ion |
Note on Stability: The compound is stable under standard conditions but should be stored away from light to prevent photo-isomerization (E to Z) of the double bond.
Safety & Handling (E-E-A-T)
As a reactive enone, CAS 207233-94-1 acts as a Michael acceptor , meaning it can alkylate biological nucleophiles (cysteines in proteins).
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Skin Sensitizer.
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PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
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Spill Management: Adsorb with inert material (vermiculite). Do not wash into drains.
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First Aid: In case of skin contact, wash immediately with soap and water. The lipophilic nature of the compound aids skin penetration; rapid decontamination is essential.
References
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MDPI Molecules. (2001).[5] 4,5-Dimethoxy-2-(4-methylbenzoyl)-1-(4-methylphenylsulfonylamido)benzene. Retrieved February 26, 2026, from [Link] (Cited for dimethoxy-methylphenyl core chemistry).
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PrepChem. (n.d.). Synthesis of 1-(4,5-dimethoxy-2-methylphenyl)-2-phenyl-2-propen-1-one. Retrieved February 26, 2026, from [Link] (Cited for analogous aldol condensation protocols).
Sources
- 1. Anisoles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. CAS#207233-94-1|1-(4,5-DIMETHOXY-2-METHYLPHENYL)BUT-2-EN-1-ONE|RG137052-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 3. US9670123B2 - Process for preparation of unsaturated ketone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
